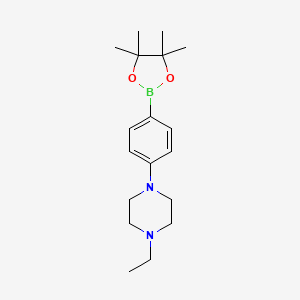

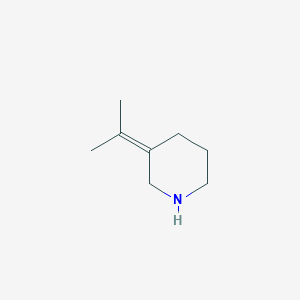

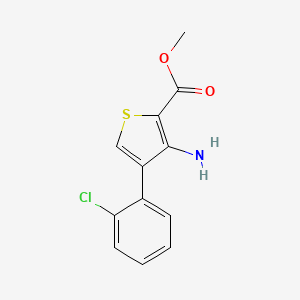

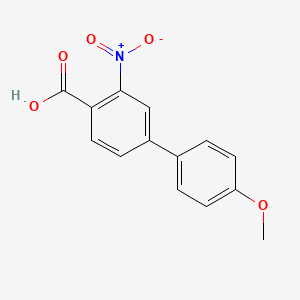

![molecular formula C8H8ClN3 B1425219 6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1375302-31-0](/img/structure/B1425219.png)

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields .Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Biological Activity

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, as part of the broader class of heterocyclic compounds, has significant applications in both chemical sensing and biological fields. This compound's derivatives, due to their heterocyclic nature containing nitrogen atoms, have been extensively studied for their versatile roles.

Chemical Sensing : Pyridine derivatives, including compounds similar to 6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, have been utilized as effective chemosensors. Their high affinity for various ions and neutral species makes them suitable for the detection of different species in environmental, agricultural, and biological samples. This characteristic is instrumental in developing sensors for qualitative and quantitative analysis of various analytes (Abu-Taweel et al., 2022).

Biological and Medicinal Applications : The derivatives of such compounds exhibit a wide range of biological activities. They have been explored for their potential in treating conditions such as cancer, inflammation, and bacterial infections. Specifically, triazole and triazolopyrimidine hybrids have shown promising antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. This highlights their potential as novel agents for combating antibiotic-resistant pathogens (Li & Zhang, 2021).

Wirkmechanismus

Target of Action

Similar compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been reported to inhibit their targets by binding to them, thereby preventing their normal function .

Biochemical Pathways

Similar compounds have been reported to affect the erk signaling pathway , which plays a crucial role in regulating cell proliferation and survival.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .

Eigenschaften

IUPAC Name |

6-(chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-6-10-8-3-2-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWWRZWXONWRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=CC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.